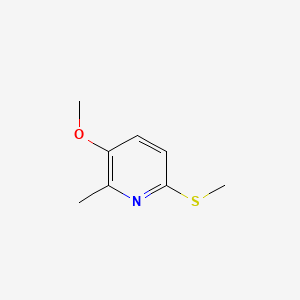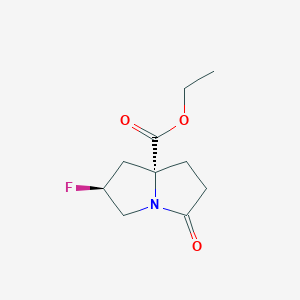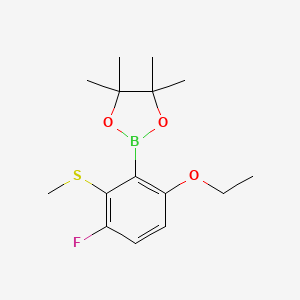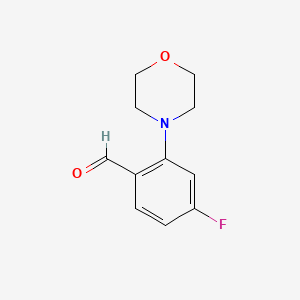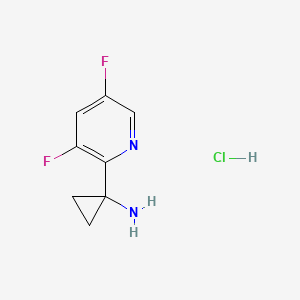
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2 It is a derivative of cyclopropanamine, featuring a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
准备方法
The synthesis of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the reaction of an alkene with a diazo compound in the presence of a catalyst.
Pyridine Substitution: The cyclopropane ring is then substituted with a pyridine ring. This step often involves the use of a halogenated pyridine derivative and a suitable base to facilitate the substitution reaction.
Fluorination: The final step involves the introduction of fluorine atoms at the 3 and 5 positions of the pyridine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
化学反应分析
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide (NaN3) or thiourea.
科学研究应用
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(3,5-Difluoropyridin-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine: This compound features a single fluorine atom at the 3 position of the pyridine ring. It may exhibit different chemical and biological properties compared to the difluorinated derivative.
1-(3,5-Dichloropyridin-2-yl)cyclopropan-1-amine: This compound has chlorine atoms instead of fluorine atoms at the 3 and 5 positions. The presence of chlorine atoms may affect its reactivity and biological activity.
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine: This compound features methyl groups at the 3 and 5 positions. The presence of methyl groups may influence its chemical stability and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly impact its chemical and biological properties.
属性
分子式 |
C8H9ClF2N2 |
|---|---|
分子量 |
206.62 g/mol |
IUPAC 名称 |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-5-3-6(10)7(12-4-5)8(11)1-2-8;/h3-4H,1-2,11H2;1H |
InChI 键 |
ZOCJWRBDKODMKX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



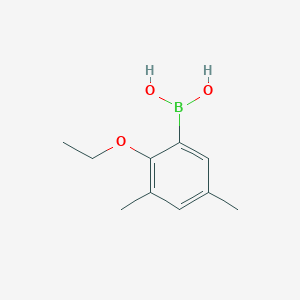

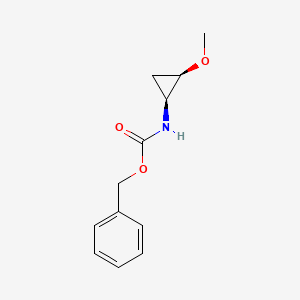




![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
